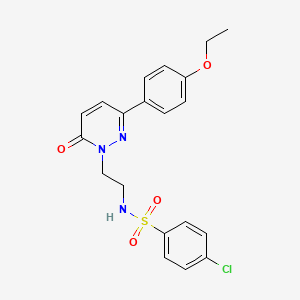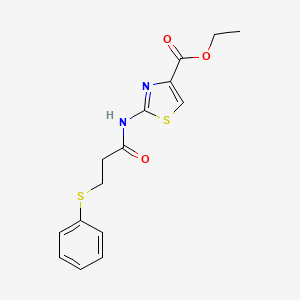![molecular formula C15H12N2O2S3 B2788830 Methyl 2-{[2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate CAS No. 383146-97-2](/img/structure/B2788830.png)
Methyl 2-{[2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{[2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate is an organic compound belonging to the class of thienopyrimidines. This class is known for its potential applications in medicinal chemistry due to its unique structural features that allow interactions with various biological targets. The compound features a combination of thieno[2,3-d]pyrimidine and benzenecarboxylate moieties, linked through sulfanyl groups, which contribute to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
The synthesis of Methyl 2-{[2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate can be achieved through several synthetic routes:
Step 1:
Step 2: The sulfanyl substitution on the benzenecarboxylate can be achieved by reacting a suitable benzenecarboxylate derivative with a sulfide source like sodium sulfide.
Step 3: Finally, the two intermediates are coupled under appropriate conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC), to form the desired product.
Industrial production methods: might involve optimizing these laboratory conditions to improve yield and scalability, such as utilizing continuous flow reactors and efficient purification techniques.
Analyse Des Réactions Chimiques
Methyl 2-{[2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfanyl groups, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the thieno[2,3-d]pyrimidine ring or the benzenecarboxylate moiety, utilizing reducing agents like lithium aluminum hydride.
Substitution: Various nucleophilic or electrophilic substitution reactions can be performed on this compound, modifying its functional groups. Reagents like alkyl halides or acid chlorides are commonly used under mild conditions to achieve these transformations.
The major products formed from these reactions depend on the reaction conditions and reagents used, providing a wide array of derivatives for further study.
Applications De Recherche Scientifique
This compound has garnered interest in several fields due to its structural features:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: Researchers explore its potential as a bioactive molecule, particularly as a scaffold for designing enzyme inhibitors or receptor ligands.
Medicine: Preliminary studies suggest its use in developing new pharmaceuticals, targeting conditions like inflammation, cancer, or infectious diseases.
Mécanisme D'action
The compound's mechanism of action involves its ability to interact with specific molecular targets, such as enzymes or receptors, due to its thienopyrimidine core. This interaction may lead to inhibition or activation of biological pathways, affecting cellular processes. The molecular targets and pathways involved vary depending on the specific application and compound derivatives being studied.
Comparaison Avec Des Composés Similaires
When compared to similar thienopyrimidine derivatives, Methyl 2-{[2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate stands out due to its dual sulfanyl linkage, which may enhance its binding affinity and selectivity for certain biological targets. Other similar compounds include:
Thieno[2,3-d]pyrimidine-4-yl sulfanyl derivatives without the benzenecarboxylate group.
Benzenecarboxylate derivatives with different heterocyclic cores.
These comparisons highlight the compound's uniqueness
Hope that covers all the bases!
Propriétés
IUPAC Name |
methyl 2-(2-methylsulfanylthieno[2,3-d]pyrimidin-4-yl)sulfanylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S3/c1-19-14(18)9-5-3-4-6-11(9)22-13-10-7-8-21-12(10)16-15(17-13)20-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHPEDSNLFQQQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=NC(=NC3=C2C=CS3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2788747.png)

![(E)-4-(Dimethylamino)-N-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]but-2-enamide](/img/structure/B2788750.png)
![ethyl 2-(2-phenyl-2-(1H-pyrrol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2788751.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1-(propan-2-yl)-1H-pyrazole](/img/structure/B2788753.png)

![N4-(4-chloro-2-methylphenyl)-N6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2788757.png)
![[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2788758.png)

![2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2788762.png)
![N-[3-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2788763.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B2788768.png)

